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The following table summarizes key pharmacokinetic (PK) parameters for amprenavir in the CNS from

pivotal studies.

PK | PD Parameter

Value

Experimental Model /
Context

Citation

CSF Concentration
(Total APV)

CSF-to-Plasma Ratio

(Total Drug)

Brain-to-Blood Ratio
(Unbound Drug)

Fold-Increase in Brain
Exposure (vs Wild-Type)

Median: 24.8 ng/mL (IQR:
16.2-44.0)

Median: 0.012 (IQR: 0.008-

0.018) (~1.2%)

Control: 0.076; +GF120918:
0.617

In Brain: 13 to 27-fold; In CSF:

3.3-fold

Humans (on
fosamprenavir); 119 CSF-
plasma pairs

Humans (on fosamprenavir)

Rat (Microdialysis)

P-gp knockout mice &
chemical inhibition
(GF120918)

[1]

[1]

[2]

[3]
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Experimental Model /

PK | PD Parameter Value Citation
Context
CPE Score Not explicitly stated; Human (Regimen CPE [4]
Generally, Pls have low- scoring)

moderate scores

Therapeutic Efficacy >97% of CSF samples > IC50 Humans (compared to wild-  [1]
(CSF) (5.6 ng/mL); Median 4.4-fold type HIV ICso)
above IC50

Key Experimental Findings and Methodologies

The critical insights into amprenavir's CNS disposition come from studies investigating the role of efflux

transporters and specific measurement techniques.

P-glycoprotein-Mediated Efflux Limits Brain Uptake

A consistent finding across multiple studies is that amprenavir is a substrate for P-glycoprotein (P-gp),

which actively pumps it out of the brain, limiting its distribution.

¢ In Vitro Model (Caco-2 Cells): Amprenavir showed a 2- to 23-fold higher transport rate in the
basolateral-to-apical direction (efflux) compared to the reverse. This efflux was negated by co-
incubation with the P-gp inhibitor GF120918, confirming P-gp involvement [3].
¢ In Vivo Models (Genetic & Chemical Knockout):
o In mdrla/lb knockout mice (lacking P-gp), brain concentrations of amprenavir were 27-fold
higher than in wild-type mice [3].
o Inrats, the P-gp modulator GF120918 increased the unbound brain-to-blood ratio of
amprenavir by approximately 8-fold (from 0.076 to 0.617) [2].
¢ Conclusion: These experiments provide direct evidence that P-gp at the blood-brain barrier
significantly restricts amprenavir's brain penetration [3].

CSF Concentrations are Therapeutic Despite Low Penetration
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Clinical studies measuring drug levels in human cerebrospinal fluid have demonstrated that despite low

fractional penetrance, concentrations often exceed the therapeutic threshold.

¢ Human Clinical Study (Letendre et al.):

o Methodology: Matched CSF and plasma samples were collected from 75 participants on
fosamprenavir regimens. Total amprenavir was quantified using HPLC (plasma) and LC-
MS/MS (CSF). Concentrations were compared to the wild-type HIV IC50 (5.6 ng/mL) [1].

o Findings: Amprenavir was detectable in 97% of CSF specimens. The median concentration
(24.8 ng/mL) was 4.4-fold higher than the IC50, indicating that when administered as part of a
regimen, it can contribute to suppressing HIV in the CNS [1].

o Correlation: CSF concentrations correlated positively with plasma concentrations (Spearman's
rho = 0.61, p < 0.0001), suggesting that systemic exposure influences CNS levels [1].

Detailed Experimental Protocols

For reproducibility, here are the methodologies from two key studies.

Protocol: Assessing Unbound CNS Penetration via Microdialysis

This method measures the pharmacologically active, unbound fraction of the drug in the brain's extracellular

fluid [2].

¢ 1. Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. A CMA/20 microdialysis
probe is placed in the jugular vein (blood), and a CMA/12 probe is implanted in the frontal cortex
(brain).
2. Dosing & Sampling:
o Treatment Group: Rats receive the P-gp modulator GF120918 (250 mg/kg orally) for 4 days.
o Control Group: Rats receive the vehicle only.

o On day 4, all rats receive a constant IV infusion of amprenavir.
3. Sample Collection: Dialysate is collected from both probes every 45 minutes for over 5 hours.
4. Recovery Calculation (Retrodialysis): Radiolabeled [**Clamprenavir is perfused through the
probes before the experiment. The rate at which it is lost from the dialysate ("retrodialysis") is used to

calculate the in vivo recovery factor, which corrects the measured effluent concentrations to
determine the "actual” unbound concentration in the brain and blood.

5. Bioanalysis: Samples are analyzed using reverse-phase HPLC with fluorescence detection.
6. Data Analysis: The unbound brain-to-blood ratio (BBR) is calculated and compared between
treatment and control groups using a Student's t-test [2].
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The workflow for this protocol is summarized in the following diagram:
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Microdialysis Experimental Workflow

Start Experiment
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Protocol: Cassette Dosing for Brain Penetration Screening

This high-throughput approach screens the brain penetration of multiple compounds simultaneously [5].

1. Compound Selection: A cassette of 11 model compounds (including amprenavir, loperamide,
prazosin) with known transporter profiles is prepared.
2. Dosing:
o Discrete Dosing: Each compound is administered subcutaneously to a group of mice (wild-
type or transporter knockout) at 1-3 mg/kg.
o Cassette Dosing: All 11 compounds are mixed and administered as a single subcutaneous
dose to another group at the same dose per compound.
3. Sample Collection: At a predetermined time, blood (plasma) and brain tissue are collected.
4. Bioanalysis: Brain homogenate and plasma are analyzed using LC-MS/MS. The brain-to-plasma
concentration ratio (Kp) is calculated.
5. Validation: Kp values from cassette dosing are compared to those from discrete dosing to validate
the approach and check for drug-drug interactions. The method is also used in transporter-knockout

mice to confirm substrate status [5].

Mechanisms of CNS Penetration and Influencing
Factors

The distribution of amprenavir into the CNS is governed by specific physiological mechanisms and can be

influenced by external factors.
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Amprenavir CNS Penetration: Mechanisms and Modulators
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Amprenavir achieves therapeutically relevant concentrations in the CSF despite its low CSF-to-plasma

ratio, primarily due to its high in vitro potency [1]. Its penetration is severely limited by P-glycoprotein

efflux at the blood-brain barrier, a bottleneck that can be overcome with specific inhibitors in experimental

models [2] [3] [5].

For researchers, this highlights:

e When designing new protease inhibitors or CNS-targeted formulations, mitigating P-gp efflux is a

critical strategy.
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e The microdialysis technique is vital for measuring the unbound, pharmacologically active drug
concentration in the brain.

e The cassette-dosing approach offers a validated, high-throughput method for early-stage screening
of brain penetration for multiple drug candidates.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 8/9 Tech Support


https://www.smolecule.com/products/s518810?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC127290/
https://pubmed.ncbi.nlm.nih.gov/10468021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12197675/
https://www.sciencedirect.com/science/article/abs/pii/S0090955624226775
https://www.smolecule.com/products/b518810#amprenavir-central-nervous-system-penetration-comparison
https://www.smolecule.com/products/b518810#amprenavir-central-nervous-system-penetration-comparison
https://www.smolecule.com/products/b518810#amprenavir-central-nervous-system-penetration-comparison
https://www.smolecule.com/products/b518810#amprenavir-central-nervous-system-penetration-comparison
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s518810?utm_src=pdf-bulk
https://www.smolecule.com/products/s518810?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 9/9 Tech Support


https://www.smolecule.com/products/s518810?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

